HDAC Inhibitory Activity of N-Benzylpyrimidin-2-amine Derivatives Matches SAHA While Exceeding Antiproliferative Efficacy
Substituted N-benzylpyrimidin-2-amine derivatives (compounds 6a, 6d, 8a, 8c, and 8f) exhibited HDAC enzymatic inhibitory activity that was almost equal to that of SAHA (vorinostat), the FDA-approved HDAC inhibitor clinical benchmark. Notably, these same derivatives demonstrated better antiproliferative activity against tumor cells compared to SAHA, indicating that the N-benzylpyrimidin-2-amine scaffold confers a dissociation between enzymatic inhibition and cellular efficacy that favors enhanced tumor cell killing [1].
| Evidence Dimension | HDAC enzymatic inhibition and antiproliferative activity |
|---|---|
| Target Compound Data | Almost equally enzymatic inhibitory activity with SAHA; better antiproliferative activities |
| Comparator Or Baseline | SAHA (vorinostat, FDA-approved HDAC inhibitor) |
| Quantified Difference | Comparable enzymatic inhibition with superior cellular antiproliferative effect |
| Conditions | In vitro HDAC enzyme inhibition assay; tumor cell antiproliferative assay |
Why This Matters
Procurement of the N-benzylpyrimidin-2-amine scaffold enables development of HDAC inhibitors that maintain target engagement comparable to clinical standards while achieving superior tumor cell killing, a profile not accessible through generic 2-aminopyrimidine scaffolds.
- [1] Zhou Y, Dun Y, Fu H, Wang L, Pan X, Yang X, Fang H. Design, synthesis, and preliminary bioactivity evaluation of N-benzylpyrimidin-2-amine derivatives as novel histone deacetylase inhibitor. Chem Biol Drug Des. 2017. View Source
